(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid
Overview
Description
(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound containing a triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes both an amino group and a triazole ring, makes it a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, contributing to their wide range of biological activities .
Mode of Action
It’s known that the compound can form extensive hydrogen bonding interactions, leading to complex 3d networks . This could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s ability to form complex 3d networks through hydrogen bonding interactions suggests that it may influence a variety of biochemical processes .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The compound’s ability to form complex 3d networks through hydrogen bonding interactions may contribute to its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . Additionally, its ability to form complex 3D networks through hydrogen bonding interactions may enhance its stability .
Biochemical Analysis
Biochemical Properties
(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, it interacts with lysine-specific demethylase 1 and acidic mammalian chitinase, affecting their enzymatic activities . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell proliferation and apoptosis . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects underscore the compound’s potential in regulating cellular processes and its therapeutic implications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, this compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, it can activate or inhibit other enzymes, leading to changes in gene expression and cellular function . These molecular interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced . These dosage effects are important for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, this compound has been shown to inhibit certain enzymes involved in amino acid metabolism, resulting in changes in the levels of specific amino acids . These interactions highlight the compound’s potential in modulating metabolic pathways and its relevance in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via specific transporters, where it can accumulate and exert its effects . Additionally, this compound can bind to certain proteins, influencing its localization and distribution within cells . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and its potential in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a key role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and metabolism . These subcellular localization mechanisms are important for understanding the compound’s mode of action and its potential in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of N-guanidinosuccinimide with amines, followed by cyclocondensation to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the amino and acetic acid groups.
3-Amino-1,2,4-triazole: Similar to (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid but with different substitution patterns.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains a triazole ring but with a benzoic acid moiety instead of an acetic acid group.
Uniqueness
This compound is unique due to its combination of an amino group and an acetic acid moiety attached to the triazole ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
2-(5-amino-1,2,4-triazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-4-6-2-7-8(4)1-3(9)10/h2H,1H2,(H,9,10)(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKHDOIVZFNTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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